molecular formula C8H7BrN2O2S B12972713 2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid

2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid

Cat. No.: B12972713
M. Wt: 275.12 g/mol
InChI Key: XAXMUUMPFUPPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction proceeds through a series of steps including N-deprotection, oxidative aminocarbonylation, and cyclization . The reaction conditions often involve the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this compound can be achieved using a continuous flow system with multiple reactors. This method allows for the efficient synthesis of the compound without the need for isolation of intermediate products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted imidazo[2,1-b]thiazole derivatives .

Properties

Molecular Formula

C8H7BrN2O2S

Molecular Weight

275.12 g/mol

IUPAC Name

3-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

InChI

InChI=1S/C8H7BrN2O2S/c9-6-4-11-3-5(1-2-7(12)13)10-8(11)14-6/h3-4H,1-2H2,(H,12,13)

InChI Key

XAXMUUMPFUPPDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1C=C(S2)Br)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.